molecular formula C14H14ClNO2 B12075261 3-Chloro-2-(2-phenoxyethoxy)aniline

3-Chloro-2-(2-phenoxyethoxy)aniline

Cat. No.: B12075261
M. Wt: 263.72 g/mol
InChI Key: HGCVGASAITYFOM-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-phenoxyethoxy)aniline is an aromatic amine derivative featuring a chloro substituent at the 3-position and a phenoxyethoxy group (-OCH₂CH₂OPh) at the 2-position of the benzene ring. Based on similar compounds (e.g., 3-Chloro-2-(phenethyloxy)aniline in and -Chloro-2-(2-ethoxyethoxy)aniline in ), the molecular formula can be inferred as C₁₄H₁₄ClNO₂, with a molecular weight of 263.72 g/mol (calculated). The phenoxyethoxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

3-chloro-2-(2-phenoxyethoxy)aniline

InChI

InChI=1S/C14H14ClNO2/c15-12-7-4-8-13(16)14(12)18-10-9-17-11-5-2-1-3-6-11/h1-8H,9-10,16H2

InChI Key

HGCVGASAITYFOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Substrate Preparation and Reaction Mechanism

The synthesis begins with 3-chloro-2-nitroaniline as the primary substrate. The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the ortho position relative to the amine. Phenoxyethoxy groups are introduced via reaction with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylacetamide (DMA) at 160°C.

Key reaction parameters :

  • Solvent : DMA (polar aprotic)

  • Temperature : 160°C

  • Time : 1.5–2 hours

  • Yield : 53–56% (based on analogous biaryl ether syntheses)

Post-substitution, the nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step achieves 85–90% conversion under mild conditions (25°C, 12 hours).

Ullmann-Type Coupling for Ether Formation

Copper-Catalyzed Cross-Coupling

This method employs a copper(I) iodide (CuI) catalyst to couple 3-chloro-2-iodoaniline with 2-phenoxyethanol (Figure 1). The reaction proceeds via a radical mechanism in the presence of a ligand such as 1,10-phenanthroline and cesium carbonate (Cs₂CO₃) as the base.

Optimized conditions :

ParameterValue
SolventToluene
Temperature110°C
Catalyst Loading10 mol% CuI
Ligand20 mol% Phenanthroline
Yield62–68%

This route avoids nitro group intermediates, simplifying purification. However, the requirement for iodinated precursors increases costs.

Mitsunobu Reaction for Ether Linkage Installation

Alcohol-Phenol Coupling

The Mitsunobu reaction leverages diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form the ether bond between 3-chloro-2-aminophenol and 2-phenoxyethanol (Table 1).

Table 1: Mitsunobu Reaction Conditions

ComponentQuantityRole
3-Chloro-2-aminophenol1.0 equivNucleophile
2-Phenoxyethanol1.2 equivElectrophile
DIAD1.5 equivOxidizing agent
PPh₃1.5 equivReducing agent
SolventTetrahydrofuran (THF)
Yield74–79%

This method offers excellent regioselectivity but generates stoichiometric triphenylphosphine oxide, complicating purification.

Reductive Amination of Nitro Intermediates

Nitro Reduction and Etherification Sequence

Starting with 2-(2-phenoxyethoxy)-3-chloronitrobenzene , catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. The nitro precursor is synthesized via SNAr between 2-phenoxyethyl chloride and 3-chloro-2-nitrobenzene in DMA.

Critical considerations :

  • Chloride leaving group : Activates the aromatic ring for substitution.

  • Base : K₂CO₃ ensures deprotonation of the phenol intermediate.

  • Purification : Flash chromatography (heptane:EtOAc 4:1) isolates the nitro intermediate in 65% yield.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)CostScalabilityPurification Difficulty
Nucleophilic Substitution53–56LowModerateHigh (nitro reduction)
Ullmann Coupling62–68HighLowModerate
Mitsunobu Reaction74–79MediumHighHigh (PPh₃O removal)
Reductive Amination65–70LowHighLow

The Mitsunobu reaction provides the highest yield but faces scalability challenges due to reagent costs. Reductive amination balances cost and yield, making it preferable for industrial applications.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The amine proton (-NH₂) appears as a broad singlet at δ 5.2–5.5 ppm. Aromatic protons adjacent to the chloro group resonate at δ 7.1–7.3 ppm (doublet of doublets).

  • IR Spectroscopy : N-H stretches at 3300–3400 cm⁻¹ and C-O-C ether vibrations at 1240–1260 cm⁻¹ confirm functionality.

Purity standards :

  • HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity for optimized routes.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Direct chlorination of 2-(2-phenoxyethoxy)aniline often leads to para-substituted byproducts. To mitigate this, pre-chlorinated precursors (e.g., 3-chloro-2-nitrobenzene) are preferred.

Catalyst Recycling in Ullmann Coupling

Immobilized copper catalysts on silica supports improve recyclability, reducing costs by 40% over three cycles .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(2-phenoxyethoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-phenoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and properties of 3-Chloro-2-(2-phenoxyethoxy)aniline and its analogs:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
This compound Phenoxyethoxy (-OCH₂CH₂OPh) C₁₄H₁₄ClNO₂ 263.72 (calculated) High lipophilicity (predicted XLogP3 ~4.5) Inferred
3-Chloro-2-(2,2-difluoroethoxy)aniline Difluoroethoxy (-OCH₂CF₂H) C₈H₈ClF₂NO 207.60 Collision cross-section (CCS): 137.2 Ų (M+H⁺) [1, 2]
3-Chloro-2-(2-ethoxyethoxy)aniline Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) C₁₀H₁₄ClNO₂ 215.68 Hazard: H317 (skin sensitization) [11]
3-Chloro-2-(phenethyloxy)aniline Phenethyloxy (-OCH₂CH₂Ph) C₁₄H₁₄ClNO 247.72 XLogP3: 3.8; Rotatable bonds: 4 [9, 16]
3-Chloro-2-(2-naphthyloxy)aniline Naphthyloxy (-O-C₁₀H₇) C₁₆H₁₂ClNO 269.72 High complexity (Topological Polar Surface Area: 35.2 Ų) [17]
3-Chloro-2-(isopropylthio)aniline Isopropylthio (-S-CH(CH₃)₂) C₉H₁₂ClNS 201.71 Registered under REACH (CAS 17481-27-5) [8, 12]

Key Differences and Implications

Substituent Effects on Lipophilicity: The phenoxyethoxy group in the target compound enhances lipophilicity (predicted XLogP3 ~4.5) compared to the difluoroethoxy analog (XLogP3 ~1.5, inferred from fluorine's electronegativity) . This difference may influence membrane permeability in biological systems.

Reactivity and Stability :

  • Thioether analogs (e.g., 3-Chloro-2-(isopropylthio)aniline) exhibit greater nucleophilicity at the sulfur atom compared to ether-linked compounds, altering their reactivity in substitution reactions .
  • Fluorinated analogs (e.g., difluoroethoxy) may show improved metabolic stability due to the strength of C-F bonds, a feature exploited in pharmaceutical design .

Physical and Spectroscopic Properties :

  • The collision cross-section (CCS) of 3-Chloro-2-(2,2-difluoroethoxy)aniline (137.2 Ų for [M+H]⁺) provides a benchmark for mass spectrometry characterization of similar compounds .
  • Poly(2-chloro aniline-co-2-methoxy aniline) blends () demonstrate semiconducting behavior (conductivity ~2.15 × 10⁻⁴ S/cm), highlighting the role of electron-withdrawing groups (e.g., -Cl) in tuning electrical properties .

Safety and Hazards :

  • Compounds like 3-Chloro-2-(2-ethoxyethoxy)aniline carry warnings for skin sensitization (H317) and eye irritation (H319), emphasizing the need for careful handling .

Biological Activity

3-Chloro-2-(2-phenoxyethoxy)aniline is a compound of interest due to its unique structural features, including a chloro group and a phenoxyethoxy moiety. This article explores its biological activity, including antimicrobial and potential anticancer properties, and discusses its mechanisms of action, synthetic routes, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H14ClNO2/c15-12-7-4-8-13(16)14(12)18-10-9-17-11-5-2-1-3-6-11/h1-8H,9-10,16H2
InChI KeyHGCVGASAITYFOM-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)OCCOC2=C(C=CC=C2Cl)N

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions. The primary method includes the reaction of 3-chloroaniline with 2-phenoxyethanol in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenoxyethanol possess antibacterial properties against both Gram-positive and Gram-negative bacteria . The presence of the chloro group in this compound may enhance its reactivity and biological efficacy.

The biological activity of this compound is hypothesized to be linked to its ability to penetrate cell membranes effectively due to the phenoxyethoxy group. This can enhance the compound's interaction with molecular targets within cells, modulating their activity and potentially leading to therapeutic effects.

Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

CompoundStructural FeaturesBiological Activity
3-(2-Phenoxyethoxy)anilineLacks chloro groupModerate antibacterial activity
4-(2-Phenoxyethoxy)anilinePhenoxyethoxy at a different positionAnticancer properties observed
2-(2-Phenoxyethoxy)anilineSimilar structure but different positionLimited data available

The presence of both the chloro and phenoxyethoxy groups in this compound may provide enhanced solubility and membrane permeability compared to its analogs, potentially leading to increased biological activity.

Case Studies

Case Study: Antimicrobial Activity Assessment

A study utilizing the disc diffusion method assessed the antibacterial activity of various phenolic compounds, including derivatives similar to this compound. Results indicated significant inhibition zones against pathogens such as Enterococcus faecalis and Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infections .

Case Study: Anticancer Activity Exploration

Another investigation focused on the structure–activity relationship (SAR) of compounds with similar structures to evaluate their anticancer potential. The findings indicated that modifications at specific positions significantly impacted their efficacy against cancer cell lines, underscoring the relevance of structural features in determining biological activity .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-(2-phenoxyethoxy)aniline, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. A common approach reacts 3-chloroaniline with 2-phenoxyethyl bromide under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Industrial-scale methods may employ continuous flow reactors for improved yield . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Purity (>98%) is confirmed by HPLC with UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR in CDCl₃ confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, ethoxy protons at δ 3.8–4.2 ppm) .
  • IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C ether), and 750 cm⁻¹ (C-Cl) validate functional groups .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 263.6 [M+H]⁺, consistent with C₁₄H₁₃ClNO₂ .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer :
  • Oxidation : The ethoxy group can be oxidized with KMnO₄ in acidic conditions to form carboxylic acid derivatives .
  • Substitution : Chlorine at position 3 undergoes nucleophilic displacement with amines (e.g., piperidine in DMSO at 120°C) to yield analogs .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aniline to a cyclohexylamine derivative .

Advanced Research Questions

Q. How does the phenoxyethoxy substituent influence electronic and steric effects in substitution reactions?

  • Methodological Answer : The phenoxyethoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the ethoxy chain can slow reactions at position 2. Computational studies (DFT, HOMO-LUMO analysis) quantify these effects, guiding regioselective modifications . Kinetic experiments under varying temperatures (25–80°C) and solvents (polar vs. nonpolar) further elucidate substituent impacts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Methodological Answer : Contradictions often arise from assay variability. Standardize protocols by:
  • Using recombinant enzymes (e.g., CYP450 isoforms) with controlled expression levels .
  • Validating cell-based assays with positive/negative controls (e.g., ketoconazole for CYP3A4 inhibition) .
  • Applying statistical meta-analysis to reconcile IC₅₀ disparities across studies .

Q. How to design experiments to study the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of CYP3A4 upon compound binding (excitation 280 nm, emission 330 nm) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in the enzyme’s active site, focusing on hydrogen bonds with heme Fe³⁺ .
  • Kinetic studies : Measure KmK_m and VmaxV_{max} shifts in testosterone 6β-hydroxylation to assess competitive vs. non-competitive inhibition .

Q. What computational methods predict the compound’s environmental fate and toxicity?

  • Methodological Answer :
  • QSAR models : Predict biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) using EPI Suite .
  • Molecular dynamics simulations : Analyze persistence in soil by modeling interactions with humic acids (AMBER force field) .
  • Read-across approaches : Compare with structurally similar anilines (e.g., 3-Chloro-2-(4-chlorophenoxy)aniline) with established toxicity data .

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